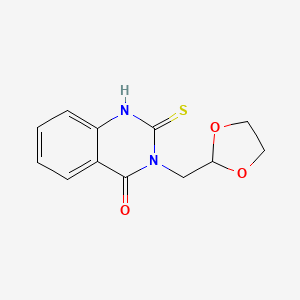

3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

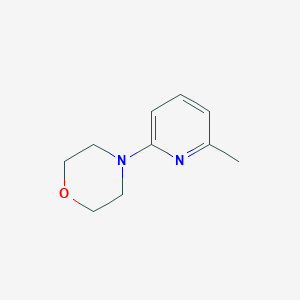

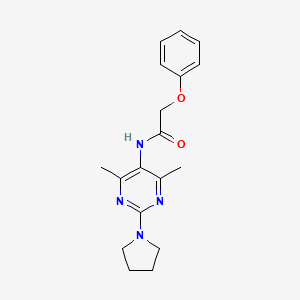

3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as DTQ, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. DTQ belongs to the quinazolinone family and has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it plays a role in the multicomponent synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines through interactions with 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes, highlighting its utility in generating complex heterocyclic structures with potential pharmaceutical applications (Tonkikh, Petrova, & Strakovs, 2004). Additionally, the use of 1,3-dioxolane as a methylene group source in the synthesis of substituted 3,4-dihydroquinazolines, based on para- and meta-substituted anilines, showcases the compound's contribution to expanding synthetic methodologies for heterocyclic compounds (Yunnikova & Ésenbaeva, 2016).

Biological Activities

The compound is a precursor in the synthesis of new thioxoquinazolinone derivatives that exhibit a broad spectrum of antimicrobial and anticonvulsant activities. This indicates its potential in the development of new therapeutic agents targeting various bacterial, fungal infections, and seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Furthermore, its derivatives have shown significant antibacterial activity against a range of microorganisms, suggesting its utility in addressing antibiotic resistance challenges (Osarumwense, 2022).

Material Science and Photophysics

In material science, the compound has been utilized in the synthesis of novel Schiff base ligands and metal complexes, which are characterized by their antibacterial, antifungal, DNA cleavage, and in vitro cytotoxic activities. This underscores the compound's role in the development of new materials with potential applications in biotechnology and nanotechnology (Yernale & Bennikallu Hire Mathada, 2014). Additionally, the photophysics of dihydroquinazolinone derivatives have been explored, revealing significant changes in their photophysical properties depending on solvent polarity, which is crucial for designing fluorescence-based sensors and organic electronic devices (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-11-8-3-1-2-4-9(8)13-12(18)14(11)7-10-16-5-6-17-10/h1-4,10H,5-7H2,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIAVMFJXDWTPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)